molecular formula C19H21NO2 B5054575 (4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone

(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone

Cat. No.: B5054575
M. Wt: 295.4 g/mol
InChI Key: OBXRFKPKYFRMIE-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving an aldehyde, a secondary amine, and a ketone.

    Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions.

    Attachment of the Phenylmethanone Group: The phenylmethanone group can be attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the methyl and phenylmethanone groups.

    3-Methyl-4-phenylpiperidine: Similar structure but lacks the hydroxy and phenylmethanone groups.

    4-Phenylpiperidine: Basic piperidine structure with a phenyl group.

Uniqueness

(4-Hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone is unique due to the presence of both hydroxy and methyl groups on the piperidine ring, as well as the phenylmethanone group. These functional groups contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-hydroxy-3-methyl-4-phenylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-14-20(18(21)16-8-4-2-5-9-16)13-12-19(15,22)17-10-6-3-7-11-17/h2-11,15,22H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXRFKPKYFRMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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